molecular formula C18H17BrFNOS B1327177 4-bromo-3-fluoro-3'-thiomorpholinomethyl benzophenone CAS No. 898763-28-5

4-bromo-3-fluoro-3'-thiomorpholinomethyl benzophenone

Cat. No.: B1327177
CAS No.: 898763-28-5
M. Wt: 394.3 g/mol
InChI Key: KXOQRZSUEICTTF-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-3’-thiomorpholinomethylbenzophenone is an organic compound that features a benzophenone core substituted with bromine, fluorine, and a thiomorpholinomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-3’-thiomorpholinomethylbenzophenone typically involves multi-step organic reactions. One common route starts with the bromination and fluorination of benzophenone derivatives. The thiomorpholinomethyl group is introduced through nucleophilic substitution reactions. Specific reaction conditions, such as the choice of solvents, temperature, and catalysts, play a crucial role in optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-3’-thiomorpholinomethylbenzophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while oxidation and reduction reactions can produce sulfoxides, sulfones, or thiols .

Scientific Research Applications

4-Bromo-3-fluoro-3’-thiomorpholinomethylbenzophenone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-3’-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets. The thiomorpholinomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine and fluorine atoms may also contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-Bromo-3-fluoro-3’-thiomorpholinomethylbenzophenone is unique due to the presence of the thiomorpholinomethyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other brominated and fluorinated benzophenone derivatives, making it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

(4-bromo-3-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFNOS/c19-16-5-4-15(11-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOQRZSUEICTTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643376
Record name (4-Bromo-3-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-28-5
Record name (4-Bromo-3-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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